Cas no 152519-39-6 (5,12-Naphthacenedione,8-acetyl-10-[(2,6-dideoxy-2-iodo-a-L-talopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S-cis)- (9CI))

5,12-Naphthacenedione,8-acetyl-10-[(2,6-dideoxy-2-iodo-a-L-talopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S-cis)- (9CI) structure
152519-39-6 structure
Productnaam:5,12-Naphthacenedione,8-acetyl-10-[(2,6-dideoxy-2-iodo-a-L-talopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S-cis)- (9CI)
CAS-nummer:152519-39-6
MF:C27H27IO11
MW:654.401161432266
CID:145894
PubChem ID:153973

5,12-Naphthacenedione,8-acetyl-10-[(2,6-dideoxy-2-iodo-a-L-talopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S-cis)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 5,12-Naphthacenedione,8-acetyl-10-[(2,6-dideoxy-2-iodo-a-L-talopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S-cis)- (9CI)
    • 5,12-Naphthacenedione, 8-acetyl-10-((2,6-dideoxy-2-iodo-alpha-L-talopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis)-
    • 5,12-Naphthacenedione,8-acetyl-10-[(2,6-dideoxy-2-iodo-a-L-talopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy
    • 152519-39-6
    • DTXSID90934527
    • 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,6-dideoxy-2-iodohexopyranoside
    • Inchi: InChI=1S/C27H27IO11/c1-9-20(30)25(35)19(28)26(38-9)39-14-8-27(36,10(2)29)7-12-16(14)24(34)18-17(22(12)32)21(31)11-5-4-6-13(37-3)15(11)23(18)33/h4-6,9,14,19-20,25-26,30,32,34-36H,7-8H2,1-3H3
    • InChI-sleutel: GCSBQVMWUNVMCU-UHFFFAOYSA-N
    • LACHT: COC1=CC=CC2=C1C(C1=C(O)C3C(CC(CC=3C(O)=C1C2=O)(O)C(=O)C)OC1OC(C)C(O)C(O)C1I)=O

Berekende eigenschappen

  • Exacte massa: 654.059805
  • Monoisotopische massa: 654.059805
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 4
  • Complexiteit: 993
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 180

Experimentele eigenschappen

  • Dichtheid: 1.85
  • Kookpunt: 824.6°C at 760 mmHg
  • Vlampunt: 452.5°C
  • Brekindex: 1.727
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.